molecular formula C12H16N2O2S B5517126 N-(3-methoxyphenyl)morpholine-4-carbothioamide CAS No. 300706-28-9

N-(3-methoxyphenyl)morpholine-4-carbothioamide

Cat. No.: B5517126
CAS No.: 300706-28-9
M. Wt: 252.33 g/mol
InChI Key: CEJQDZXDKAVQPG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)morpholine-4-carbothioamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a carbothioamide group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of 3-methoxyphenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile under nitrogen atmosphere. The mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(3-methoxyphenyl)morpholine-4-carbothioamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)morpholine-4-carbothioamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-15-11-4-2-3-10(9-11)13-12(17)14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJQDZXDKAVQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249063
Record name N-(3-Methoxyphenyl)-4-morpholinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300706-28-9
Record name N-(3-Methoxyphenyl)-4-morpholinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300706-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxyphenyl)-4-morpholinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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